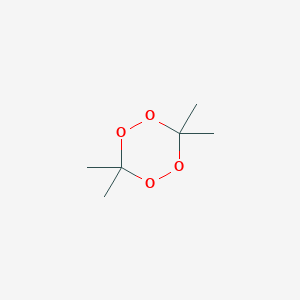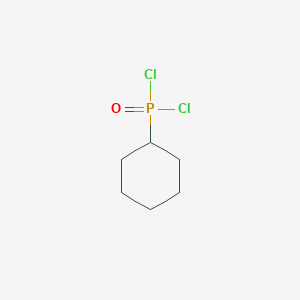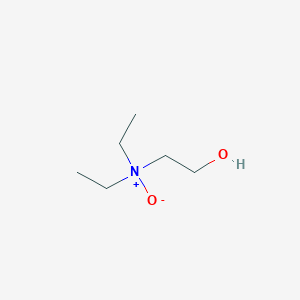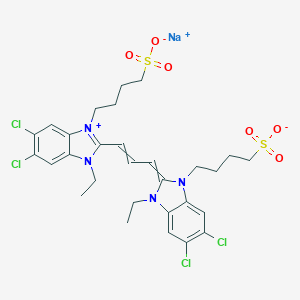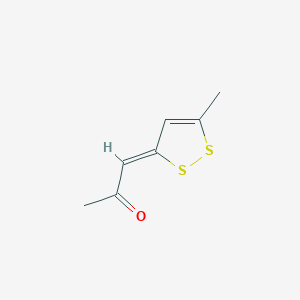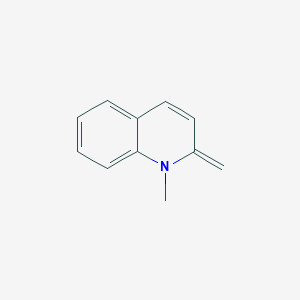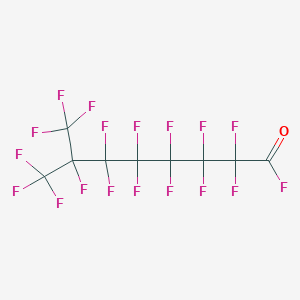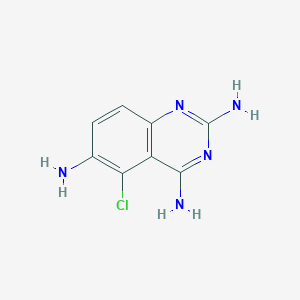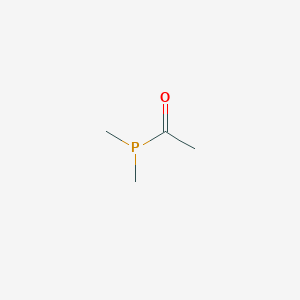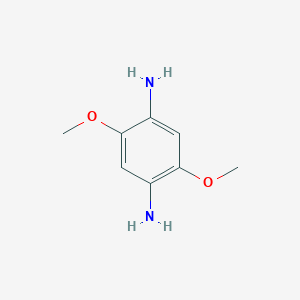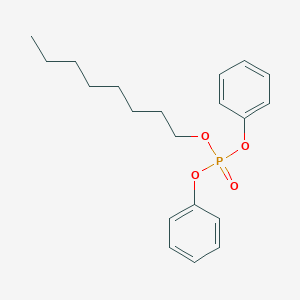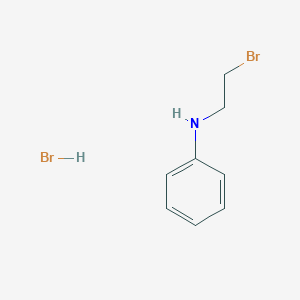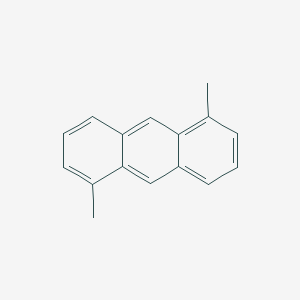
1,5-Dimethylanthracene
描述
1,5-Dimethylanthracene is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, which consists of three linearly fused benzene rings. The compound is characterized by the presence of two methyl groups attached to the first and fifth positions of the anthracene ring system. This structural modification imparts unique photophysical properties to the compound, making it of interest in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dimethylanthracene can be synthesized through several methods, including Friedel–Crafts alkylation and cyclodehydration reactions. Another approach is the metal-catalyzed reaction with alkynes, which has been reported to yield high purity anthracene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel–Crafts alkylation reactions. These reactions are carried out under controlled conditions using catalysts such as aluminum chloride or boron trifluoride. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
1,5-Dimethylanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Diels–Alder reaction with molecular singlet oxygen, which forms the respective endoperoxide .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are often carried out in anhydrous solvents.
Major Products Formed
Oxidation: The major products include anthraquinones and other oxygenated derivatives.
Reduction: The primary products are reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives are commonly formed.
科学研究应用
1,5-Dimethylanthracene has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Some notable applications include:
Organic Light Emitting Diodes (OLEDs): The compound is used as a blue-emitting material in OLEDs due to its high fluorescence quantum yield.
Fluorescent Probes: It is employed as a fluorescent probe in biochemical assays and imaging techniques.
Photon Upconversion: The compound is utilized in triplet–triplet annihilation photon upconversion systems, which are used to convert low-energy photons into higher-energy photons.
Organic Scintillators: It is used in organic scintillators for radiation detection and measurement.
作用机制
The mechanism of action of 1,5-dimethylanthracene involves its interaction with light and reactive oxygen species. The compound can absorb light and undergo electronic excitation, leading to fluorescence emission. In the presence of molecular singlet oxygen, it can participate in the Diels–Alder reaction to form endoperoxides. These reactions are facilitated by the extended conjugated π-system of the anthracene ring, which allows for efficient energy transfer and electron delocalization .
相似化合物的比较
1,5-Dimethylanthracene can be compared with other anthracene derivatives, such as 9,10-dimethylanthracene and 2,3-dimethylanthracene. While all these compounds share the anthracene core structure, the position and number of methyl groups significantly influence their photophysical properties and reactivity.
9,10-Dimethylanthracene: This compound has a higher fluorescence quantum yield compared to this compound, making it more suitable for applications requiring high emission yields.
2,3-Dimethylanthracene: This derivative exhibits different reactivity patterns due to the position of the methyl groups, affecting its suitability for specific chemical reactions.
属性
IUPAC Name |
1,5-dimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-5-3-7-13-10-16-12(2)6-4-8-14(16)9-15(11)13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXGHBYRZRBUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=CC=C(C3=CC2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448816 | |
| Record name | 1,5-dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15815-48-2 | |
| Record name | 1,5-dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


